molecular formula C19H34N2O4 B6976285 tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate

tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate

Cat. No.: B6976285
M. Wt: 354.5 g/mol
InChI Key: FYKCJYSAOYZLRJ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, an oxane ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Oxane Ring: The oxane ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxygen-containing nucleophile.

    Attachment of the tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate can be compared with other similar compounds, such as:

  • tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate
  • tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
  • tert-butyl N-[2-(1-butanoylpiperidin-2-yl)oxan-4-yl]carbamate

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O4/c1-5-6-17(22)21-10-7-14(8-11-21)16-13-15(9-12-24-16)20-18(23)25-19(2,3)4/h14-16H,5-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKCJYSAOYZLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C2CC(CCO2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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